Molybdenum 2-ethylhexanoate

Descripción general

Descripción

Molybdenum 2-ethylhexanoate is an organometallic compound that is soluble in organic solvents . It is used as an additive for advanced lubricating oils, hydrocracking catalysts, or for the extraction of tar or viscous oil .

Synthesis Analysis

A process for synthesizing metal 2-ethylhexanoates, which could potentially include Molybdenum 2-ethylhexanoate, involves the reaction of metals with a reaction mixture including a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer .

Molecular Structure Analysis

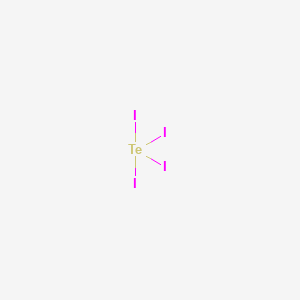

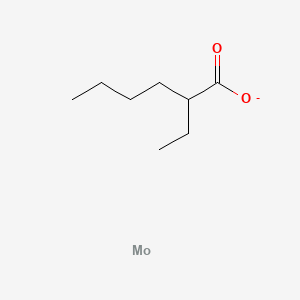

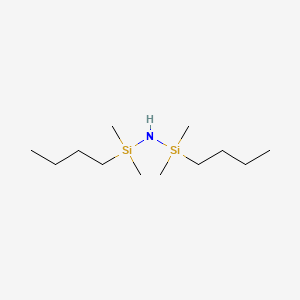

The molecular formula of Molybdenum 2-ethylhexanoate is C32H60MoO8. Its average mass is 668.754 Da and its monoisotopic mass is 670.334229 Da .

Aplicaciones Científicas De Investigación

Catalysts in Chemical Reactions

Molybdenum 2-ethylhexanoate is commonly used in various catalysts for oxidation, hydrogenation, and polymerization . As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a valuable tool in many industrial processes.

Adhesion Promoter

This compound serves as an adhesion promoter . It can enhance the bonding between different materials, which is particularly useful in the manufacturing of composite materials and in the field of microelectronics.

Metallurgy

In the field of metallurgy, Molybdenum 2-ethylhexanoate is used to remove free oxygen and sulfur by forming stable oxysulfides . It also ties up undesirable trace elements, such as lead and antimony .

Glass and Glass Polishing

Molybdenum 2-ethylhexanoate is considered to be the most efficient glass polishing agent for precision optical polishing . It’s used in the production and maintenance of high-quality optical components.

Ceramics

In the ceramics industry, this compound is used in the production process . Its specific role can vary depending on the type of ceramic and the desired properties of the final product.

Solar Energy and Water Treatment Applications

Molybdenum 2-ethylhexanoate is used in recent solar energy and water treatment applications . It’s used in the production of solar panels and in various processes to treat and purify water.

Mecanismo De Acción

Target of Action

Molybdenum 2-ethylhexanoate, a soluble organometallic compound, primarily targets a variety of enzymes such as nitrogenase, nitrate reductases, sulphite oxidase, and xanthine oxidoreductases . These enzymes play crucial roles in various biochemical reactions, including redox reactions, and are essential for the survival and functioning of nearly all organisms .

Biochemical Pathways

Molybdenum 2-ethylhexanoate affects the biosynthesis of the molybdenum cofactors (Moco), an ancient, ubiquitous, and highly conserved pathway leading to the biochemical activation of molybdenum . Moco is the essential component of a group of redox enzymes, which are diverse in terms of their phylogenetic distribution and their architectures . More than 50 Moco-containing enzymes were identified in bacteria, archaea, plants, and animals to date .

Pharmacokinetics

As an organometallic compound, it is soluble in organic solvents . This solubility can potentially influence its absorption, distribution, metabolism, and excretion, thereby impacting its bioavailability.

Result of Action

The molecular and cellular effects of Molybdenum 2-ethylhexanoate’s action are primarily seen in its role as a catalyst in various reactions, including hydrogenation, oxidation, and de-nitrogenation . In semiconductor manufacturing, it enables the creation of high-performance electronic devices .

Action Environment

The action, efficacy, and stability of Molybdenum 2-ethylhexanoate can be influenced by various environmental factors. For instance, in semiconductor manufacturing, the high-temperature environments during thin film deposition can impact its action . Furthermore, the compound’s stability and solubility in different solvents can also affect its efficacy and stability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethylhexanoate;molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Mo/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIWJTFRRIZCQJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15MoO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, molybdenum salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Molybdenum 2-ethylhexanoate | |

CAS RN |

34041-09-3 | |

| Record name | Hexanoic acid, 2-ethyl-, molybdenum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, molybdenum salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-ethylhexanoic acid, molybdenum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does molybdenum 2-ethylhexanoate contribute to the hydroprocessing of heavy oil?

A1: Molybdenum 2-ethylhexanoate functions as a precursor to the active catalyst in the hydroprocessing of heavy oil []. Instead of introducing a pre-made catalyst, this compound is mixed with a diluent oil and then combined with the heavy oil feedstock []. Upon heating within the reactor, molybdenum 2-ethylhexanoate decomposes. The liberated molybdenum then reacts with sulfur present in the heavy oil to form nano-sized, colloidal or molecular, molybdenum sulfide catalysts in situ []. These highly dispersed catalysts promote the desired hydrocracking reactions, breaking down large hydrocarbon molecules into smaller, more valuable products [].

Q2: What are the advantages of forming the catalyst in situ using molybdenum 2-ethylhexanoate compared to using a pre-made catalyst?

A2: The in situ formation of the catalyst offers several potential advantages. Firstly, it allows for a highly dispersed catalyst throughout the heavy oil, potentially increasing catalytic efficiency []. Secondly, this method may eliminate the need for separate catalyst synthesis and handling steps, simplifying the overall process []. Lastly, the formation of the catalyst within the heavy oil itself could potentially lead to better catalyst-feedstock interaction, enhancing the hydrocracking process [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)